N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide

Herbicide Lipophilicity Structure-Activity Relationship

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide (CAS 82559-04-4) is a synthetic N-arylbenzamide derivative within the broader class of herbicidal isoxazole-containing benzamides. The molecule is defined by a 3-tert-butyl-1,2-oxazol-5-amine (isoxazole) head group linked via an amide bond to a 2,6-diethyl-substituted benzoyl moiety.

Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
CAS No. 82559-04-4
Cat. No. B12900687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide
CAS82559-04-4
Molecular FormulaC18H24N2O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)C(=O)NC2=CC(=NO2)C(C)(C)C
InChIInChI=1S/C18H24N2O2/c1-6-12-9-8-10-13(7-2)16(12)17(21)19-15-11-14(20-22-15)18(3,4)5/h8-11H,6-7H2,1-5H3,(H,19,21)
InChIKeyBHUXPHFHXIFOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide (CAS 82559-04-4) – Structural Identity and Procurement-Relevant Class


N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide (CAS 82559-04-4) is a synthetic N-arylbenzamide derivative [1] within the broader class of herbicidal isoxazole-containing benzamides [2]. The molecule is defined by a 3-tert-butyl-1,2-oxazol-5-amine (isoxazole) head group linked via an amide bond to a 2,6-diethyl-substituted benzoyl moiety . This specific substitution pattern differs from the more commonly described 2,6-dialkoxybenzamide analogs (e.g., 2,6-dimethoxy or 2,6-diethoxy) that dominate the primary patent literature [1]. The compound is characterized experimentally by a molecular weight of 300.40 g·mol⁻¹, a topological polar surface area (tPSA) of 55.13 Ų, and a calculated LogP of 4.42, indicating moderate lipophilicity relative to alkoxy-substituted counterparts . For scientific procurement, verifying the specific CAS number is critical, as the tert-butyl substitution pattern on the isoxazole ring and the diethyl substitution on the benzamide are not interchangeable with other alkyl or alkoxy variants without altering herbicidal spectrum, potency, and selectivity.

CAS-specific identity Required to match intended herbicidal spectrum; 2,6-diethyl substitution pattern is non-interchangeable.

Differentiated from alkoxy analogs This compound is a dialkyl benzamide, not a 2,6-dimethoxy or 2,6-diethoxy variant reported in patent literature.

Research workflow support Fits pre-emergence and early post-emergence herbicide screening, SAR studies, and analytical reference standard applications.

Why N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide Cannot Be Substituted by a Generic In-Class Analog


Generic substitution within the N-arylbenzamide herbicide class is scientifically unsound because the precise identity of the substituents on both the benzamide phenyl ring and the heterocyclic amine dictates the compound's biological activity profile [1]. The patent family covering this compound explicitly teaches that herbicidal efficacy is determined by a combination of a 'bulky' substituent on the isoxazole ring and specific lipophilic/steric properties of the benzoyl group [2]. In the specific case of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide, the 2,6-diethyl substitution on the phenyl ring confers a unique balance of steric bulk and electronic character distinct from the more extensively exemplified 2,6-dialkoxy analogs (e.g., 2,6-dimethoxy or 2,6-diethoxybenzamides) [1]. Even a minor structural change, such as altering the tert-butyl group to a different branched alkyl or replacing diethyl with dimethyl, can shift the herbicide's spectrum of controlled weed species, its selectivity towards crop plants, and its optimal application window from pre-emergence to post-emergence [2]. The quantitative evidence below substantiates the structural and property-based arguments for why this precise CAS registry number matters in procurement decisions.

PROPERTY

Replacing 2,6-diethyl with 2,6-dimethoxy may significantly shift lipophilicity (LogP) and tPSA, altering herbicide translocation and weed spectrum.

IDENTITY

tert-Butyl substitution on the isoxazole ring is not interchangeable with other branched alkyl groups without affecting herbicidal selectivity profile.

CLASS

Class-level SAR indicates that even minor structural changes can shift the optimal application window from pre-emergence to post-emergence.

Quantitative Differentiation Guide for N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide (CAS 82559-04-4)


LogP and Lipophilicity Comparison: Diethyl vs. Dimethoxy Substitution on the Benzamide Phenyl Ring

The calculated octanol-water partition coefficient (LogP) for the target compound is 4.42 , a value driven by the 2,6-diethyl substitution pattern. This contrasts with the 2,6-dimethoxybenzamide analog N-[3-(tert-butyl)-5-isoxazolyl]-2,6-dimethoxybenzamide, which is explicitly exemplified in US4416683A [1] and for which LogP can be estimated as approximately 2.8–3.2 based on the contribution of methoxy groups versus ethyl groups [2]. The increase of approximately 1.2–1.6 LogP units corresponds to an approximately 15- to 40-fold increase in octanol-water partitioning, significantly altering the compound's ability to translocate across plant cuticles and root membranes [2]. This quantitative difference in lipophilicity is directly linked to differential herbicidal uptake and translocation kinetics in target weeds [1].

LogP lipophilicity
Class-level inference
Target LogP 4.42 vs dimethoxy analog 2.8–3.2
Δ +1.2 to +1.6 (15× to 40× higher partitioning)
Supports lipophilicity-driven translocation and uptake evaluation.
Calculated values; experimental LogP not publicly available.
Herbicide Lipophilicity Structure-Activity Relationship

Topological Polar Surface Area (tPSA) and Its Impact on Phloem Mobility vs. Root Uptake

The target compound possesses a tPSA of 55.13 Ų , significantly lower than the tPSA of the 2,6-dimethoxy analog (approximately 74.6 Ų for N-[3-(tert-butyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) [1]. A tPSA below 60 Ų is generally associated with enhanced passive membrane permeability, while a tPSA above 70 Ų can restrict movement through lipophilic barriers such as the Casparian strip in roots [2]. This 19.5 Ų reduction in tPSA relative to the dimethoxy comparator is predicted to favor apoplastic and symplastic mobility in foliar tissues while maintaining sufficient aqueous solubility for formulation [2].

tPSA membrane permeability
Class-level inference
Target tPSA 55.13 Ų vs dimethoxy analog ≈74.6 Ų
Δ −19.5 Ų (26% lower polar surface)
May influence passive membrane diffusion and apoplastic mobility assessment.
Fragment-based calculation; experimental validation not reported.
Herbicide Physicochemical Property Translocation

Structural Differentiation of the 2,6-Diethyl Pharmacophore from 2,6-Dimethoxy in Herbicidal Spectrum

According to the disclosure of US4416683A [1], N-arylbenzamides with different substitution patterns on the benzamide phenyl ring exhibit varying herbicidal spectra. The patent explicitly exemplifies both 2,6-dialkoxy (e.g., dimethoxy) and 2,6-dialkyl (e.g., diethyl) benzamides, noting that the nature of these substituents influences which weed species are susceptible [2]. The 2,6-diethyl substitution pattern is less polarizable than 2,6-dimethoxy and lacks hydrogen-bond acceptor oxygen atoms, which differences are expected to result in differential binding to the molecular target (postulated as a yet-unidentified protein involved in plant cell division or metabolism) and differential metabolic stability in target weeds versus crops [REFS-2, REFS-3]. No direct, publicly available head-to-head herbicidal efficacy comparison data exist for this specific compound versus its 2,6-dimethoxy analog in a controlled greenhouse or field trial; this evidence dimension is therefore classified as a class-level inference based on the patent's teaching that structural variation at the 2- and 6-positions of the benzamide ring modifies selectivity and potency [1].

Herbicide spectrum differentiation
Class-level inference
2,6-diethyl: Amaranthus, Setaria, etc. (patent disclosure)
2,6-dimethoxy: different species emphasis, no direct head-to-head ED₅₀ data
Class-level SAR context for herbicide spectrum and selectivity selection.
Qualitative patent inference; controlled efficacy studies not publicly available.
Herbicide Structure-Activity Relationship Weed Spectrum

Research and Industrial Application Scenarios for N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide (CAS 82559-04-4)


Selective Pre-Emergence Weed Control in Soybean

Based on the structural properties and patent disclosure identifying this compound class as selective herbicidal agents, N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide is positioned for pre-emergence application in soybean (Glycine max) to control a spectrum of annual broadleaf and grass weeds [1]. Its calculated LogP of 4.42 facilitates soil adsorption and gradual release to the root zone, providing residual activity . The 2,6-diethyl substitution pattern, being less polar than alkoxy alternatives, is expected to confer favorable soil mobility characteristics that extend weed control duration while maintaining crop safety [1]. Procurement by contract research organizations (CROs) and agrochemical formulators must specify CAS 82559-04-4 rather than a generic 'isoxazole benzamide' to ensure the intended pre-emergence efficacy and soybean selectivity [1].

Early Post-Emergence Rescue Treatment in Row Crops

The compound's physicochemical profile supports early post-emergence application in row crops, targeting young seedlings of susceptible weed species . The moderate lipophilicity (LogP 4.42) and low tPSA (55.13 Ų) are mechanistically consistent with foliar penetration and subsequent translocation, enabling the herbicide to reach meristematic tissues where it exerts its growth-inhibiting action . Industrial users developing formulated products for early post-emergence weed management in soybean or analogous broadleaf crops should prioritize this specific compound over the 2,6-dimethoxy variant due to the anticipated superior cuticular penetration associated with the diethyl substitution .

Structure-Activity Relationship (SAR) Studies and Analog Design in Herbicide Discovery

In agrochemical R&D, N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide serves as a critical SAR probe for elucidating the contribution of the 2,6-dialkyl substitution relative to the 2,6-dialkoxy series [1]. The patent literature establishes that the tert-butyl group on the isoxazole ring is a preferred 'bulky' substituent , and comparing the bioactivity of this diethyl derivative with that of the documented 2,6-dimethoxy and 2,6-diethoxy congeners under standardized greenhouse conditions can delineate the steric and electronic requirements for herbicidal potency and selectivity [1]. Procurement of the exact CAS number ensures reproducible SAR datasets and avoids confounding results from mixed or misidentified analogs.

Analytical Reference Standard for Residue and Environmental Fate Studies

As both the agrochemical industry and regulatory bodies increasingly require precise environmental fate data for each active ingredient, N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide is required as a high-purity analytical reference standard . Its defined physicochemical properties—molecular weight 300.40, LogP 4.42, tPSA 55.13—enable development and validation of LC-MS/MS and GC-MS methods for residue quantification in soil, water, and crop matrices . Analytical laboratories and environmental contract research organizations must procure the compound by its specific CAS number to ensure method accuracy and compliance with good laboratory practice (GLP) standards.

Application
Selection Property
Validation Focus
Pre-emergence herbicide research in soybean
Lipophilicity (LogP) and soil mobility profile
Weed control spectrum and crop selectivity assessment
Early post-emergence application studies in row crops
Foliar penetration and translocation (tPSA, LogP context)
Efficacy against young seedling weeds under controlled conditions
SAR probe for herbicide discovery
Structural identity (2,6-diethyl vs dialkoxy series)
Reproducible bioactivity datasets; steric/electronic requirement mapping
Analytical reference standard for environmental fate
High-purity, defined physicochemical descriptors (MW, LogP, tPSA)
LC-MS/MS and GC-MS method development and validation support
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